molecular formula C12H11N3O3S B2788500 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide CAS No. 1797284-87-7

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide

Cat. No. B2788500
CAS RN: 1797284-87-7
M. Wt: 277.3
InChI Key: DMJCDLPKNHJDIP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Physical And Chemical Properties Analysis

The compound is a small molecule with an average weight of 225.268 and a monoisotopic weight of 225.057197301 . It is a solid at room temperature .

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests it may influence the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to diseases such as cancer.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. Given its target, it could potentially influence cell cycle regulation, DNA repair mechanisms, and cellular responses to DNA damage .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may pose challenges for certain experimental procedures.

Future Directions

There are several future directions for the research of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide. One potential direction is to investigate its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, it may be worthwhile to study its potential as a neuroprotective agent, as it has been shown to modulate GABAergic neurotransmission. Furthermore, it may be interesting to investigate its potential as a therapeutic agent for other conditions, such as autoimmune diseases and neurodegenerative disorders.
In conclusion, this compound is a synthetic compound with diverse biological activities that make it a promising candidate for various therapeutic applications. Its mechanism of action is not fully understood, but it has been proposed to act by modulating various signaling pathways and inhibiting the activity of certain enzymes. It has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research have been proposed, which may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide involves the reaction between furan-3-carboxylic acid and 2-aminothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to cyclization with acetic anhydride and triethylamine to yield the final product.

Scientific Research Applications

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its ability to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, it has been studied for its potential as an anticonvulsant agent, as it has been found to modulate GABAergic neurotransmission.

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(7-3-5-18-6-7)15-12-14-8-2-1-4-13-11(17)9(8)19-12/h3,5-6H,1-2,4H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJCDLPKNHJDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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